molecular formula C19H23N5O2S B2481121 (4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone CAS No. 1421443-49-3

(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone

Cat. No. B2481121
CAS RN: 1421443-49-3
M. Wt: 385.49
InChI Key: GIDMTDHFZQQPHT-UHFFFAOYSA-N
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Description

The compound contains several functional groups including an isopropyl group, a 1,3,4-oxadiazole ring, a piperidine ring, a methyl group, a pyrrole ring, and a thiazole ring. These functional groups could potentially contribute to the compound’s reactivity and biological activity .


Molecular Structure Analysis

The presence of multiple heterocyclic rings (1,3,4-oxadiazole, pyrrole, and thiazole) in the compound could contribute to its stability and reactivity. These rings often participate in pi stacking interactions and hydrogen bonding, which could be relevant in its interactions with biological targets .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of polar heterocyclic rings could enhance its solubility in polar solvents . The exact properties would need to be determined experimentally.

Scientific Research Applications

Molecular Interaction and Conformational Analysis

The antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, known for its potent and selective antagonism for the CB1 cannabinoid receptor, has been studied for its molecular interaction and conformational dynamics. Through the AM1 molecular orbital method, various conformations were analyzed, highlighting the significance of the N1 aromatic ring moiety and the potential contributions of the pyrazole C3 substituent to antagonist or inverse agonist activity based on receptor interactions (Shim et al., 2002).

Heterocyclic Cores in Histamine H3 Receptor Antagonists

A study focused on synthesizing small molecules with heterocyclic cores for affinity at the human histamine H3 receptor revealed compounds with high affinity and selectivity. These compounds featured diverse central hetero-aromatic linkers, demonstrating the versatility and potential of incorporating heterocyclic structures in therapeutic agents (Swanson et al., 2009).

Metabolic Pathways and Conjugation Reactions

The metabolism of 5-Isopropyl-6-(5-methyl-1,3,4-oxadiazol-2-yl)-N-(2-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)pyrrolo[2,1-f][1,2,4]triazin-4-amine was investigated, revealing complex biotransformation pathways involving oxidation and conjugation reactions. This study highlights the intricate metabolic processes associated with heterocyclic compounds and their potential implications in drug design and pharmacokinetics (Johnson et al., 2008).

Antimicrobial Activity of Heterocyclic Derivatives

Research on 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives incorporating piperidine or pyrrolidine rings demonstrated strong antimicrobial activity. This underscores the therapeutic potential of heterocyclic compounds in addressing microbial resistance and developing new antimicrobial agents (Krolenko et al., 2016).

Mechanism of Action

The mechanism of action would depend on the biological target of the compound. Compounds with similar structures have shown a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, and antifungal activities .

Future Directions

Future research could focus on synthesizing the compound and studying its physical and chemical properties. Additionally, its biological activity could be investigated, given the range of activities shown by compounds with similar structures .

properties

IUPAC Name

(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)-[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O2S/c1-12(2)16-21-22-17(26-16)14-6-10-23(11-7-14)18(25)15-13(3)20-19(27-15)24-8-4-5-9-24/h4-5,8-9,12,14H,6-7,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIDMTDHFZQQPHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N2C=CC=C2)C(=O)N3CCC(CC3)C4=NN=C(O4)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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